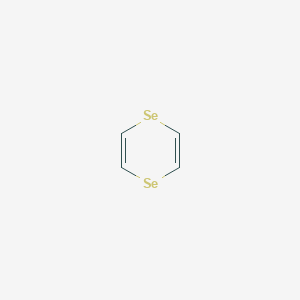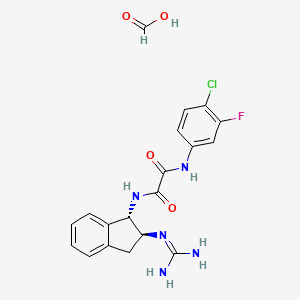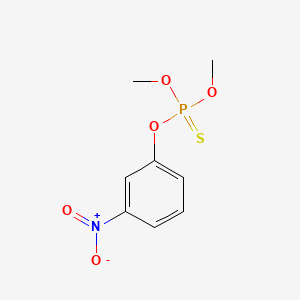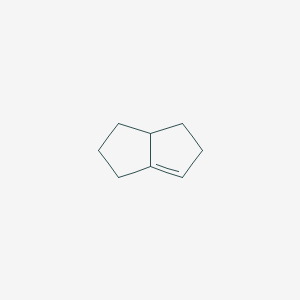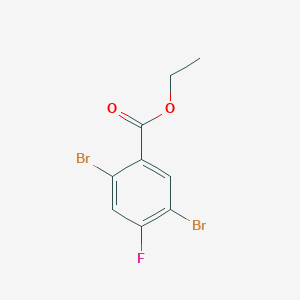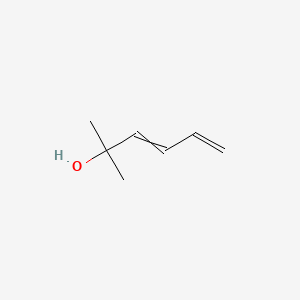
Dimethylbutadienylcarbinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylbutadienylcarbinol is an organic compound with a unique structure that makes it a subject of interest in various fields of chemistry and industry. This compound is characterized by the presence of two methyl groups attached to a butadienyl carbinol backbone, which imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylbutadienylcarbinol typically involves the reaction of butadiene with formaldehyde in the presence of a catalyst. This reaction proceeds through a series of steps, including the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include controlled temperatures and pressures to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. Catalysts such as Lewis acids are commonly used to facilitate the reaction, and the process is optimized to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethylbutadienylcarbinol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethylbutadienylcarbinol finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dimethylbutadienylcarbinol involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction often involves the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions, which stabilize the compound-receptor complex and trigger downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylbutadiene: Shares a similar butadiene backbone but lacks the carbinol group.
Butadienylcarbinol: Similar structure but without the dimethyl substitution.
Dimethylcarbinol: Contains the dimethyl and carbinol groups but lacks the butadiene backbone.
Uniqueness
Dimethylbutadienylcarbinol is unique due to the combination of its butadienyl and carbinol groups, which confer distinct reactivity and properties. This makes it a versatile compound in synthetic chemistry and various industrial applications.
Eigenschaften
CAS-Nummer |
926-38-5 |
|---|---|
Molekularformel |
C7H12O |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
2-methylhexa-3,5-dien-2-ol |
InChI |
InChI=1S/C7H12O/c1-4-5-6-7(2,3)8/h4-6,8H,1H2,2-3H3 |
InChI-Schlüssel |
ZWRDKAOHFSUWQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C=CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


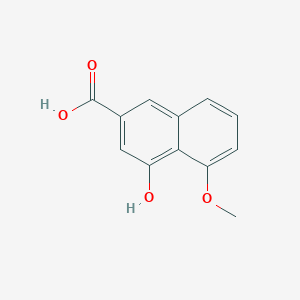


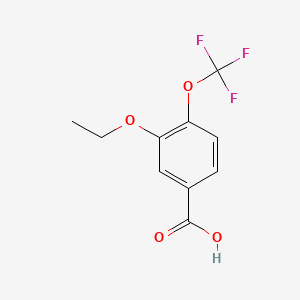
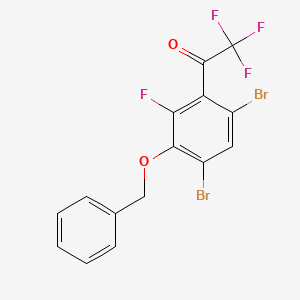
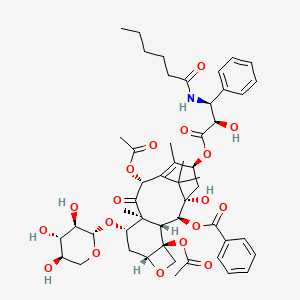
![3,6-Methanonaphtho[2,3-b]oxirene](/img/structure/B14758174.png)

